molecular formula Cu B1218646 Copper, isotope of mass 64 CAS No. 13981-25-4

Copper, isotope of mass 64

Cat. No. B1218646
CAS RN: 13981-25-4
M. Wt: 63.929764 g/mol
InChI Key: RYGMFSIKBFXOCR-IGMARMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380670

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)Cl
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04380670

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)Cl
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04380670

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)Cl
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04380670

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)Cl
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04380670

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[Cu:2].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1>ClC1C=CC=CC=1>[NH2:3][C:4]1[CH:5]=[C:6]([NH2:1])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[NH3:3].[NH2:3][C:4]1[CH:5]=[C:6]([Cl:11])[CH:7]=[C:8]([NH2:10])[CH:9]=1.[Cu:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)N)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1)N)N
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C(C=C(C1)N)Cl
Name
Type
product
Smiles
[Cu]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.